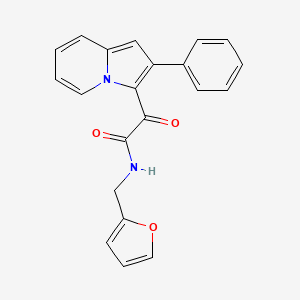![molecular formula C16H25NO B5763787 2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
2-[benzyl(cyclohexylmethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(cyclohexylmethyl)amino]ethanol, also known as BCAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[benzyl(cyclohexylmethyl)amino]ethanol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and material science. In medicine, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
In pharmacology, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated as a potential drug candidate due to its ability to interact with various receptors in the central nervous system. It has also been studied for its potential use in drug delivery systems and as a molecular probe for imaging studies.
In material science, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its potential use as a surfactant, emulsifier, and stabilizer in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-[benzyl(cyclohexylmethyl)amino]ethanol is not fully understood. However, it is believed to interact with various receptors in the central nervous system, including the dopamine receptors, serotonin receptors, and adrenergic receptors. It may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[benzyl(cyclohexylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[benzyl(cyclohexylmethyl)amino]ethanol in lab experiments is its ability to interact with various receptors in the central nervous system, which makes it a potential drug candidate for various neurological disorders. However, one of the limitations of using 2-[benzyl(cyclohexylmethyl)amino]ethanol is its potential toxicity, which needs to be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for the study of 2-[benzyl(cyclohexylmethyl)amino]ethanol. One of the future directions is to investigate its potential use as a drug candidate for various neurological disorders. Another future direction is to study its potential use as a molecular probe for imaging studies. Additionally, future studies should focus on evaluating the toxicity of 2-[benzyl(cyclohexylmethyl)amino]ethanol and its potential side effects.
Synthesemethoden
The synthesis method of 2-[benzyl(cyclohexylmethyl)amino]ethanol involves the reaction of benzylamine, cyclohexylmethylamine, and ethylene oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
2-[benzyl(cyclohexylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUHDHJWWDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(cyclohexylmethyl)amino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)


![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)
